N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide
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Overview
Description
N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide is a sulfonamide compound characterized by the presence of a benzyl group, an isopropyl group, and a 4-methyl-benzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzylamine and isopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antibacterial agent and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide involves the inhibition of bacterial enzymes, particularly those involved in folic acid synthesis. The compound binds to the active site of the enzyme, preventing the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropyl-4-methyl-benzenesulfonamide: Similar structure but with two isopropyl groups instead of one benzyl and one isopropyl group.
N-Benzyl-p-toluenesulfonamide: Similar structure but lacks the isopropyl group.
N-Butylbenzenesulfonamide: Contains a butyl group instead of a benzyl and isopropyl group.
Uniqueness
N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide is unique due to its specific combination of benzyl and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with bacterial enzymes, making it a potent antibacterial agent.
Properties
Molecular Formula |
C17H21NO2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-benzyl-4-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-14(2)18(13-16-7-5-4-6-8-16)21(19,20)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3 |
InChI Key |
IPKYAISLSVOYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C |
solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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